molecular formula C20H21N5O3 B2620048 3-(2-Oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one CAS No. 2379985-52-9

3-(2-Oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2620048
CAS No.: 2379985-52-9
M. Wt: 379.42
InChI Key: GIUOKGXWSLHYKQ-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Attachment of the Pyrimidine Moiety: The final step involves the coupling of the pyrimidine moiety to the piperidine-substituted quinazolinone through an ether linkage, typically using pyrimidine-2-ol and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

3-(2-Oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings and varying functional groups.

    Pyrimidine Derivatives: Compounds containing pyrimidine moieties with different substituents.

Uniqueness

3-(2-Oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core, piperidine ring, and pyrimidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-[2-oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-18(12-25-14-23-17-7-2-1-6-16(17)19(25)27)24-10-3-5-15(11-24)13-28-20-21-8-4-9-22-20/h1-2,4,6-9,14-15H,3,5,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUOKGXWSLHYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)COC4=NC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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